2-Amino-1-methylbenzimidazolium perchlorate
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Overview
Description
2-Amino-1-methylbenzimidazolium perchlorate is a chemical compound with the molecular formula C8H10ClN3O4 and a molecular weight of 247.64 g/mol . This compound is part of the benzimidazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
The preparation of 2-Amino-1-methylbenzimidazolium perchlorate typically involves the reaction of 2-methylbenzimidazole with perchloric acid. The process can be carried out using a slow evaporation method from an aqueous solution of a mixture of 2-methylbenzimidazole crystals and perchloric acid . This method allows for the formation of single crystals, which can be further analyzed for their structural properties.
Chemical Reactions Analysis
2-Amino-1-methylbenzimidazolium perchlorate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acetic anhydride, potassium carbonate, and O-picrylhydroxylamine . The major products formed from these reactions are derivatives of N-amino[1,2,4]triazolo[1,5-a]benzimidazoles and N-aminopyrazolo[1,5-a]benzimidazoles .
Scientific Research Applications
2-Amino-1-methylbenzimidazolium perchlorate has several scientific research applications. In chemistry, it is used for the synthesis of various organic compounds and as a reagent in different chemical reactions . In biology, it is studied for its potential pharmacological activities, including its role as a corrosion inhibitor . In medicine, it is explored for its potential therapeutic properties, although more research is needed to fully understand its effects . In industry, it is used in the production of semiorganic crystals, which have applications in optoelectronics and photonics .
Mechanism of Action
The mechanism of action of 2-Amino-1-methylbenzimidazolium perchlorate involves its interaction with molecular targets and pathways in biological systems. The compound undergoes N-amination reactions, leading to the formation of various derivatives that exhibit different pharmacological activities . These derivatives interact with specific molecular targets, such as enzymes and receptors, to exert their effects.
Comparison with Similar Compounds
2-Amino-1-methylbenzimidazolium perchlorate can be compared with other similar compounds, such as 2-methylbenzimidazole and 2-amino-1-phenylbenzimidazole . While these compounds share a similar benzimidazole core structure, this compound is unique due to the presence of the perchlorate anion, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in scientific research and industry.
Properties
CAS No. |
19776-96-6 |
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Molecular Formula |
C8H10ClN3O4 |
Molecular Weight |
247.63 g/mol |
IUPAC Name |
1-methylbenzimidazol-2-amine;perchloric acid |
InChI |
InChI=1S/C8H9N3.ClHO4/c1-11-7-5-3-2-4-6(7)10-8(11)9;2-1(3,4)5/h2-5H,1H3,(H2,9,10);(H,2,3,4,5) |
InChI Key |
UJJJCNNEPGYARX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N.OCl(=O)(=O)=O |
Origin of Product |
United States |
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